![molecular formula C15H18ClN3OS B2668301 1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 886919-85-3](/img/structure/B2668301.png)
1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
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Description
This compound is a chemical substance with the CAS No. 886919-85-3. It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzothiazole ring which is a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . The benzothiazole ring is substituted at the 5-position with a chlorine atom and at the 4-position with a methyl group . The 2-position of the benzothiazole ring is linked to a piperazine ring via a 1-yl group. The piperazine ring is further linked to a propan-1-one group.Scientific Research Applications
- Researchers have investigated the anti-inflammatory potential of this compound. Although its COX-1 inhibitory activity is weaker than that of indomethacin (a selective COX-1 inhibitor) and diclofenac (a non-selective COX inhibitor), it still merits exploration . Further studies could elucidate its mechanism of action and potential therapeutic applications.
Anti-Inflammatory Activity
properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-3-13(20)18-6-8-19(9-7-18)15-17-14-10(2)11(16)4-5-12(14)21-15/h4-5H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNZTIRQJJVRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
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